molecular formula C16H24N2O6 B4077078 Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]piperazine

Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]piperazine

Cat. No.: B4077078
M. Wt: 340.37 g/mol
InChI Key: GOJUFPAVGIHSPJ-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]piperazine is a compound that combines oxalic acid and a piperazine derivative. . It is a white crystalline solid that forms a colorless solution in water. The piperazine derivative, 1-[2-(2-phenoxyethoxy)ethyl]piperazine, is a compound that contains a piperazine ring substituted with a phenoxyethoxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[2-(2-phenoxyethoxy)ethyl]piperazine involves the reaction of piperazine with 2-(2-phenoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1-[2-(2-phenoxyethoxy)ethyl]piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-phenoxyethoxy)ethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2-phenoxyethoxy)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-phenoxyethoxy)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-hydroxyethoxy)ethyl]piperazine: Similar structure but with a hydroxy group instead of a phenoxy group.

    1-[2-(2-methoxyethoxy)ethyl]piperazine: Contains a methoxy group instead of a phenoxy group.

    1-[2-(2-ethoxyethoxy)ethyl]piperazine: Contains an ethoxy group instead of a phenoxy group.

Uniqueness

1-[2-(2-phenoxyethoxy)ethyl]piperazine is unique due to the presence of the phenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and useful in various applications .

Properties

IUPAC Name

oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C2H2O4/c1-2-4-14(5-3-1)18-13-12-17-11-10-16-8-6-15-7-9-16;3-1(4)2(5)6/h1-5,15H,6-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUFPAVGIHSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCCOC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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